![molecular formula C21H33NaO5S B14859942 sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14859942.png)
sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3?)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that modulates the activity of the gamma-aminobutyric acid (GABA) receptor. This compound is of significant interest due to its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3?)-Allopregnanolone Sulfate Sodium Salt typically involves the sulfation of allopregnanolone. The process begins with the preparation of allopregnanolone, which is then reacted with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) to introduce the sulfate group. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of (3?)-Allopregnanolone Sulfate Sodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfation reaction and subsequent neutralization. The product is then purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: (3?)-Allopregnanolone Sulfate Sodium Salt can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon derivatives under appropriate conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3?)-Allopregnanolone Sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other steroid derivatives.
Biology: Studied for its role in modulating GABA receptor activity and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The primary mechanism of action of (3?)-Allopregnanolone Sulfate Sodium Salt involves its interaction with the GABA receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This modulation of GABAergic activity is believed to underlie its therapeutic effects in neuropsychiatric disorders. Additionally, the compound may interact with other molecular targets and signaling pathways, contributing to its overall pharmacological profile.
相似化合物的比较
Allopregnanolone: The parent compound, which lacks the sulfate group.
Pregnanolone: Another neurosteroid with similar GABAergic activity.
Tetrahydrodeoxycorticosterone (THDOC): A neurosteroid with similar effects on the GABA receptor.
Uniqueness: (3?)-Allopregnanolone Sulfate Sodium Salt is unique due to the presence of the sulfate group, which enhances its solubility and potentially alters its pharmacokinetic properties. This modification may result in differences in its distribution, metabolism, and excretion compared to its non-sulfated counterparts.
属性
分子式 |
C21H33NaO5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
sodium;[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI 键 |
DTEMMUZNTWFYGK-AWZBIKFLSA-M |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
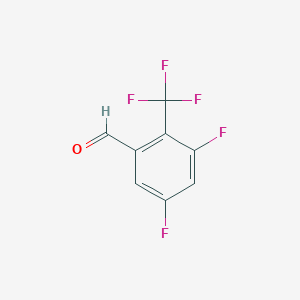
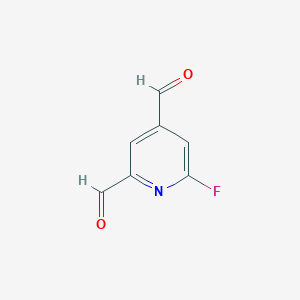
![Methyl [4-(difluoromethoxy)phenyl]acetate](/img/structure/B14859897.png)
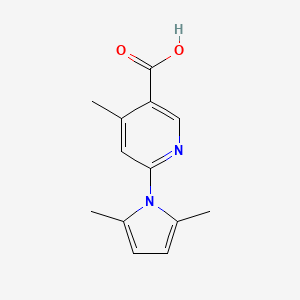
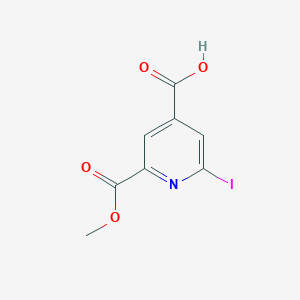
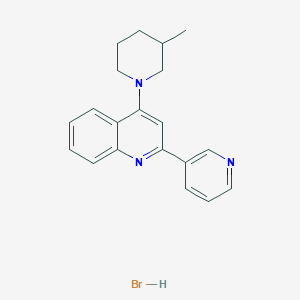
![[(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14859913.png)
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione](/img/structure/B14859921.png)
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14859927.png)
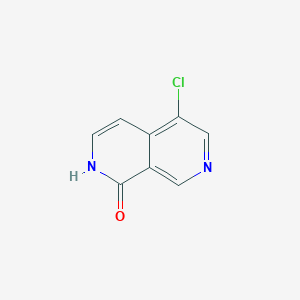
![{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]amino}thiourea](/img/structure/B14859938.png)
